![molecular formula C17H15N5OS B5568639 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

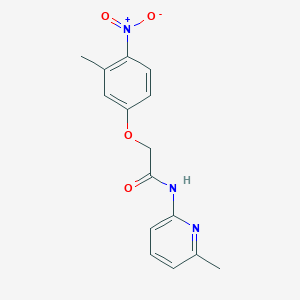

The synthesis of compounds related to "N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide" involves several key steps, including functionalization reactions and cyclization processes to form the heterocyclic core. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide derivative through a high-yield process, showcasing a method to introduce pyrazole and imidazole units (Yıldırım, Kandemirli, & Demir, 2005). Additionally, the construction of imidazo[1,5-a]pyrazines via metalation strategies demonstrates the complexity and versatility of synthetic approaches for such heterocyclic compounds (Board et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using a variety of spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy, which are crucial for confirming the identity and purity of the synthesized molecules. For example, the characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide involved detailed spectroscopic analysis (Senthilkumar, Umarani, & Satheesh, 2021).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, highlighting their reactivity and potential for further chemical modifications. The regioselective metalation of imidazo[1,5-a]pyrazines to afford functionalized derivatives showcases the chemical behavior and reactivity of such molecules (Board et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of these compounds under different conditions. For instance, the crystal and molecular structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was reported, providing insights into the arrangement of molecules in the solid state (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for designing further synthetic steps or for the application of these compounds in biological studies. The synthesis of substituted imidazo[1,5-a]pyrazines through metalation strategies highlights the chemical versatility and potential for further functionalization of these heterocyclic cores (Board et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Research has demonstrated methods for synthesizing and functionalizing derivatives related to the core structure of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide. For instance, studies on the functionalization reactions of pyrazole derivatives reveal insights into the synthesis of various compounds, including those with imidazo and thiazole rings, showcasing the chemical versatility and potential for creating novel molecules with specific properties (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005) 1.

Antimicrobial and Antitumor Activities

Derivatives of the chemical structure have been explored for their antimicrobial and antitumor activities. Thiosemicarbazide derivatives, serving as precursors for the synthesis of various heterocyclic compounds, have shown antimicrobial properties (W. Elmagd, M. Hemdan, S. S. Samy, & A. S. Youssef, 2017) . Moreover, the synthesis of fused and binary 1,3,4-thiadiazoles has been explored for potential antitumor and antioxidant agents, indicating the scope of research in discovering new therapeutic agents (W. Hamama, M. Gouda, Marwa H. Badr, & H. H. Zoorob, 2013) 3.

Antibacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine derivatives have been studied for their antibacterial activity. This research aims to develop new compounds that can effectively combat bacterial infections, with some derivatives showing promising results against various bacterial strains (Pushpalatha Budumuru, Srinivasarao Golagani, & V. S. S. Kantamreddi, 2018) .

DNA Interaction and Gene Expression Control

The interaction of polyamides, including those with imidazole and pyrrole units, with DNA highlights the potential for controlling gene expression. These studies open pathways for developing new therapeutic strategies for treating diseases, including cancer, by targeting specific DNA sequences and regulating gene activity (Sameer Chavda et al., 2010) .

Eigenschaften

IUPAC Name |

N-[(1-benzylpyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c23-16(15-12-21-6-7-24-17(21)20-15)18-8-14-9-19-22(11-14)10-13-4-2-1-3-5-13/h1-7,9,11-12H,8,10H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZXTXSFHYFFTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CNC(=O)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)

![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)

![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)

![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)